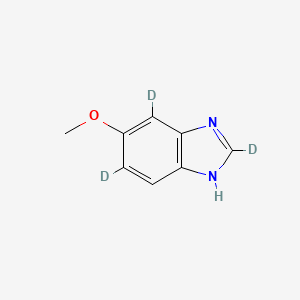

![molecular formula C6H11NO B1149483 5-Oxa-2-aza-spiro[3.4]octane CAS No. 145309-24-6](/img/structure/B1149483.png)

5-Oxa-2-aza-spiro[3.4]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel thia/oxa-azaspiro[3.4]octanes involves robust and step-economic routes. These methodologies aim to produce structurally diverse modules for drug discovery, including enantioselective approaches to the spirocycles (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane and related compounds has been extensively studied through microwave spectroscopy and molecular mechanics calculations. These studies reveal the presence of stable conformational isomers and provide insights into the effects of spiro substitution on the conformational behavior of cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1987; 1988).

Chemical Reactions and Properties

Synthesis of 1-oxa-6-heteraspiro[2.5]octanes involves unique reactions, such as the unexpected ring opening of an intermediate epoxide to form a tertiary alcohol. These reactions contribute to the understanding of the stereochemistry and chemical properties of spirocyclic compounds (Satyamurthy et al., 1984).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including their conformational dynamics and structural parameters, are crucial for understanding their behavior and potential applications. The gas-phase molecular structure and conformational equilibrium studies provide valuable data on these aspects (Boulebnane, Roussy, & Iratçabal, 1987; 1988).

Chemical Properties Analysis

The chemical properties of 5-Oxa-2-aza-spiro[3.4]octane derivatives, such as their reactivity in synthesis reactions and the formation of chiral catalytic sources, are of significant interest. These properties enable the application of these compounds in asymmetric synthesis and other chemical transformations (Basavaiah, Rao, & Reddy, 2007).

Wissenschaftliche Forschungsanwendungen

Drug Discovery Applications : 5-Oxa-2-aza-spiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery, with enantioselective approaches being reported (Li, Rogers-Evans, & Carreira, 2013).

Conformational Analysis : The molecule has been studied for its conformational behavior. For example, 1-oxa-spiro[2.5]octane, a related compound, exists as a mixture of two chair conformational isomers in the gas phase (Boulebnane, Roussy, & Iratçabal, 1988).

Chemical Synthesis : The α-oxo ketenes generated from 1,5,7-trioxaspiro[2.5]octane-4,8-diones have been used to synthesize spiro compounds integrating β-lactam and 1,3-dioxolan-4-one (Tsuno, Kondo, & Sugiyama, 2006).

Stereochemical Analysis : Stereochemical analysis of 1-oxa-6-heteraspiro[2.5]octanes, including X-ray diffraction analysis, has been completed for various compounds, providing insights into the structures of these complex molecules (Satyamurthy, Berlin, Hossain, & Van der Helm, 1984).

Synthesis of Novel Ring Systems : The synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane, a novel ring system, using L-Proline and ruthenium tetroxide oxidation has been described (Papillon & Taylor, 2000).

Synthesis of Polycarbocyclic Alkenes : Functionalized spiro(norbornane-7,3′-bicyclo[2.2.2]octan-2′-ols) have been used to synthesize novel polycarbocyclic alkenes (Marchand, Alihodžić, Dong, & Bott, 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-oxa-2-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6(8-3-1)4-7-5-6/h7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPURYORSRHBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

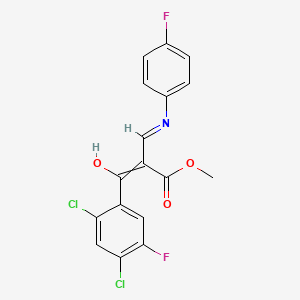

![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)

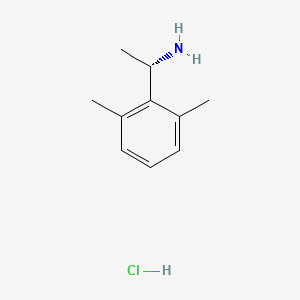

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)